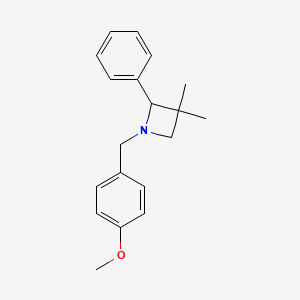
6-(4-Hydroxyphenylhydrazino)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Hydroxyphenylhydrazino)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a hydroxyphenylhydrazino group at the 6th position of the uracil ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxyphenylhydrazino)uracil typically involves the introduction of the hydroxyphenylhydrazino group into the uracil structure. One common method involves the reaction of 6-chlorouracil with 4-hydroxyphenylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Hydroxyphenylhydrazino)uracil undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
6-(4-Hydroxyphenylhydrazino)uracil has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential interactions with nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(4-Hydroxyphenylhydrazino)uracil involves its interaction with biological molecules such as DNA and proteins. The hydroxyphenylhydrazino group can form hydrogen bonds and other interactions with nucleic acids, potentially affecting their structure and function. This interaction can inhibit the activity of certain enzymes or disrupt the replication of viral DNA, making it a potential antiviral agent .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Phenylhydrazino)uracil
- 6-(Benzylamino)uracil
- 6-(3,4-Trimethyleneanilino)uracil
Uniqueness
6-(4-Hydroxyphenylhydrazino)uracil is unique due to the presence of the hydroxy group, which enhances its ability to form hydrogen bonds and interact with biological molecules. This makes it particularly interesting for applications in medicinal chemistry and molecular biology .
Propiedades
Número CAS |
40855-14-9 |
|---|---|
Fórmula molecular |
C10H10N4O3 |
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
(6E)-6-[(4-hydroxyphenyl)hydrazinylidene]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H10N4O3/c15-7-3-1-6(2-4-7)13-14-8-5-9(16)12-10(17)11-8/h1-4,13,15H,5H2,(H2,11,12,14,16,17) |
Clave InChI |
GQQWDDNGTFAUDF-UHFFFAOYSA-N |
SMILES isomérico |
C1/C(=N\NC2=CC=C(C=C2)O)/NC(=O)NC1=O |
SMILES canónico |
C1C(=NNC2=CC=C(C=C2)O)NC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid](/img/structure/B13818282.png)
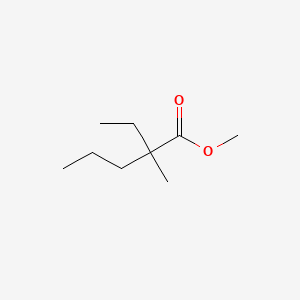
![3H-thieno[3,2-e]benzimidazole](/img/structure/B13818288.png)

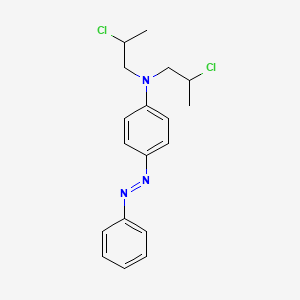
![[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate](/img/structure/B13818312.png)
![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)

![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)
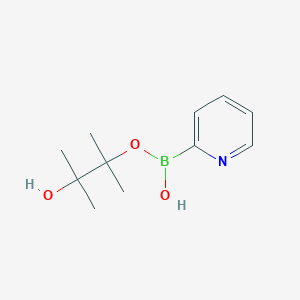

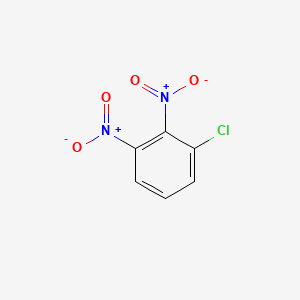
![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)
